

2,3-Dibromo-1-propanol: A Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-Dibromo-1-propanol*

Cat. No.: *B041173*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

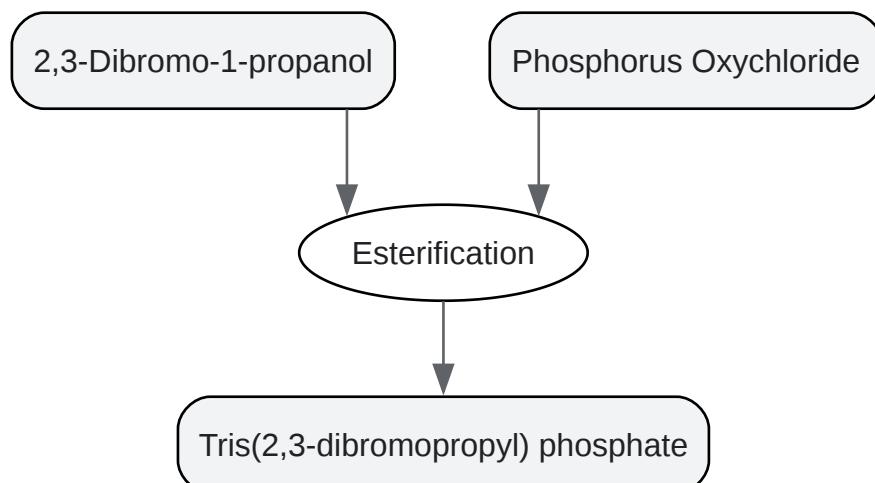
2,3-Dibromo-1-propanol is a halogenated organic compound that serves as a reactive and versatile building block in organic synthesis. Its structure, featuring two bromine atoms on adjacent carbons and a primary hydroxyl group, allows for a variety of chemical transformations, making it a valuable intermediate in the preparation of flame retardants, pharmaceuticals, and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of **2,3-dibromo-1-propanol** in organic chemistry.

Physical and Chemical Properties

2,3-Dibromo-1-propanol is a colorless to pale yellow, viscous liquid with a faint, pungent odor. [1] It is soluble in many organic solvents and slightly soluble in water.[1] Due to its hygroscopic nature, it should be stored in a tightly sealed container in a dry, well-ventilated area.[2]

Table 1: Physical and Chemical Properties of **2,3-Dibromo-1-propanol**

Property	Value	Reference
Molecular Formula	C ₃ H ₆ Br ₂ O	[3]
Molecular Weight	217.89 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[1][3]
Boiling Point	219 °C (decomposes)	[3]
95-97 °C at 10 mmHg	[4]	
Density	2.120 g/mL at 25 °C	[4]
Refractive Index (n ²⁰ /D)	1.559	[4]
Solubility	Soluble in alcohol, ether, acetone, benzene. Slightly soluble in water.	[1]
CAS Number	96-13-9	[4]

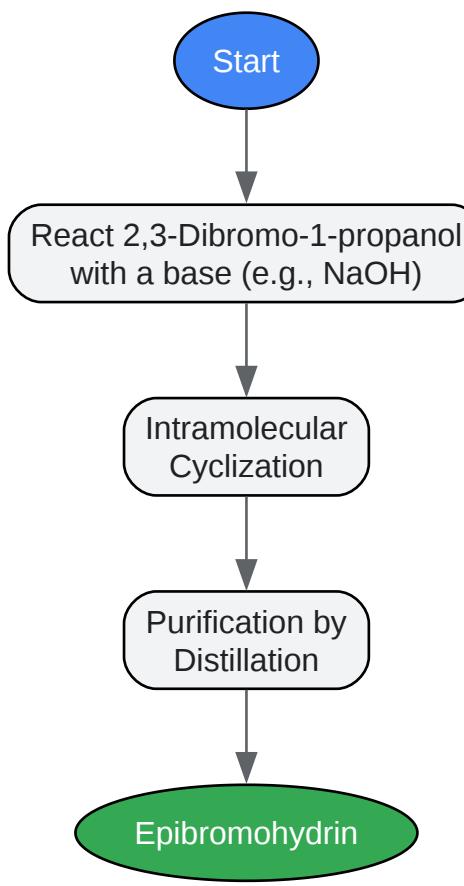

Applications in Organic Synthesis

The presence of two bromine atoms and a hydroxyl group makes **2,3-dibromo-1-propanol** a trifunctional building block, enabling a range of synthetic transformations.

Synthesis of Flame Retardants

A primary application of **2,3-dibromo-1-propanol** is in the production of brominated flame retardants, most notably tris(2,3-dibromopropyl) phosphate.[5] This compound was historically used in textiles, plastics, and other flammable materials to reduce their fire hazard.

Logical Relationship: Synthesis of Tris(2,3-dibromopropyl) phosphate


[Click to download full resolution via product page](#)

Caption: Synthesis of Tris(2,3-dibromopropyl) phosphate from **2,3-Dibromo-1-propanol**.

Synthesis of Epoxides

2,3-Dibromo-1-propanol is a key precursor in the synthesis of epibromohydrin (2-(bromomethyl)oxirane), a valuable epoxide intermediate. The reaction proceeds via an intramolecular Williamson ether synthesis, where the hydroxyl group, upon deprotonation, displaces one of the adjacent bromine atoms.

Experimental Workflow: Synthesis of Epibromohydrin

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of epibromohydrin.

Synthesis of Heterocyclic Compounds

The electrophilic nature of the carbon atoms bearing the bromine atoms allows for nucleophilic substitution reactions with various nucleophiles, including amines, to form heterocyclic compounds. This reactivity is particularly useful in the synthesis of substituted nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry. For instance, reaction with secondary amines like piperidine can lead to the formation of dipiperidinyl propanol derivatives.

Experimental Protocols

Safety Precaution: **2,3-Dibromo-1-propanol** is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[\[5\]](#)

Protocol 1: Synthesis of 2,3-Dibromo-1-propanol from Allyl Alcohol

This protocol describes the bromination of allyl alcohol to yield **2,3-dibromo-1-propanol**.[\[6\]](#)

Materials:

- Allyl alcohol
- Bromine
- Carbon tetrachloride (or another suitable inert solvent)

Procedure:

- In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve allyl alcohol in ten volumes of carbon tetrachloride.
- Cool the solution in an ice bath.
- Slowly add a solution of a stoichiometric amount of bromine in two volumes of carbon tetrachloride from the dropping funnel with continuous stirring. Maintain the temperature between 0-5 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude **2,3-dibromo-1-propanol** can be purified by vacuum distillation. Collect the fraction boiling at 95-97 °C/10 mmHg.

Table 2: Typical Reaction Parameters for the Synthesis of **2,3-Dibromo-1-propanol**

Parameter	Value
Reactants	Allyl alcohol, Bromine
Solvent	Carbon tetrachloride
Temperature	0-5 °C
Reaction Time	~2 hours
Purification	Vacuum distillation
Expected Yield	85-95%

Protocol 2: Synthesis of Epibromohydrin from 2,3-Dibromo-1-propanol

This protocol details the conversion of **2,3-dibromo-1-propanol** to epibromohydrin.

Materials:

- **2,3-Dibromo-1-propanol**
- Sodium hydroxide (or other suitable base)
- Water
- Diethyl ether

Procedure:

- In a round-bottom flask, prepare a solution of **2,3-dibromo-1-propanol** in water.
- Cool the solution in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide with vigorous stirring.
- After the addition, continue stirring at room temperature for 2-3 hours.
- Extract the reaction mixture with diethyl ether (3 x 50 mL).

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude epibromohydrin by distillation.

Table 3: Typical Reaction Parameters for the Synthesis of Epibromohydrin

Parameter	Value
Reactant	2,3-Dibromo-1-propanol
Reagent	Sodium hydroxide
Solvent	Water/Diethyl ether
Temperature	0 °C to room temperature
Reaction Time	2-3 hours
Purification	Distillation
Expected Yield	70-80%

Conclusion

2,3-Dibromo-1-propanol is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for the construction of a wide array of molecules, from industrial chemicals like flame retardants to important synthetic intermediates such as epibromohydrin. The protocols provided herein offer a starting point for researchers to utilize this reagent in their synthetic endeavors. As with all chemical procedures, appropriate safety precautions should be strictly followed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dibromo-1-propanol | C3H6Br2O | CID 7281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dibromo-1-propanol 98 96-13-9 [sigmaaldrich.com]
- 5. 2,3-Dibromo-1-propanol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [2,3-Dibromo-1-propanol: A Versatile Building Block in Organic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041173#2-3-dibromo-1-propanol-as-a-building-block-in-organic-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com